TAK-733

Catalog No.
S548776
CAS No.
1035555-63-5
M.F
C17H15F2IN4O4
M. Wt
504.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAK-733

CAS Number

1035555-63-5

Product Name

TAK-733

IUPAC Name

3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione

Molecular Formula

C17H15F2IN4O4

Molecular Weight

504.23 g/mol

InChI

InChI=1S/C17H15F2IN4O4/c1-23-15-12(16(27)24(7-21-15)5-9(26)6-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1

InChI Key

RCLQNICOARASSR-SECBINFHSA-N

SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

TAK 733, TAK-733, TAK733

Canonical SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O

Isomeric SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O

Description

The exact mass of the compound (R)-3-(2,3-dihydroxypropyl)-6-fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione is 504.0106 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • A search of scientific databases like PubMed and Google Scholar yielded no published research directly investigating this compound.
  • It's possible this compound is under development by a pharmaceutical company and not yet publicly disclosed.

Speculative Research Applications

Based on the structure of the molecule, here are some speculative areas where this compound might be explored in scientific research:

  • Kinase inhibitor: The pyridopyrimidine core structure is present in several known kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Inhibiting specific kinases can be a strategy for developing drugs for cancer and other diseases [].
  • Medicinal chemistry: The presence of the fluoro groups, the iodophenyl ring, and the hydroxyl-containing side chain suggests potential for further modification and exploration of the compound's biological activity.

TAK-733 is a highly selective and potent allosteric inhibitor of the mitogen-activated protein kinase (MAPK) kinase, specifically targeting MEK1 and MEK2. It functions by binding to the allosteric site of these kinases, thereby inhibiting their activity and preventing the downstream activation of extracellular signal-regulated kinase (ERK) pathways, which are often dysregulated in various cancers. The compound has demonstrated significant anticancer activity across multiple solid tumor models and has been evaluated in clinical settings for its efficacy against advanced metastatic melanoma and other malignancies .

TAK-733 primarily acts through inhibition of the MEK1/2 signaling pathway. Its mechanism involves:

  • Binding to MEK1/2: TAK-733 selectively binds to the allosteric site of MEK1 and MEK2, inhibiting their phosphorylation activity.
  • Inhibition of ERK phosphorylation: By preventing MEK activation, TAK-733 effectively reduces ERK phosphorylation, a crucial step in the MAPK signaling cascade that regulates cell proliferation and survival .

The compound has shown an effective half-maximal inhibitory concentration (IC50) of approximately 3.2 nM against MEK1/2, demonstrating its potency in blocking these pathways .

TAK-733 exhibits notable biological activity, particularly in cancer treatment:

  • Antitumor Effects: In vitro studies have shown that TAK-733 inhibits the growth of various colorectal cancer cell lines, especially those with mutations in BRAF or KRAS. Approximately 77% of tested colorectal cancer lines were sensitive to TAK-733 .
  • Synergistic Effects: When combined with other chemotherapeutics, such as voreloxin, TAK-733 enhances apoptotic effects through increased reactive oxygen species (ROS) production, leading to greater cell death in myeloid leukemia cells .
  • Resistance Mechanisms: Some resistant cancer cell lines displayed increased phosphorylated AKT levels upon TAK-733 treatment, indicating potential adaptive resistance mechanisms within certain tumor environments .

The synthesis of TAK-733 involves several key steps typically associated with organic chemistry methodologies:

  • Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  • Reactions: Key reactions may include cyclization, alkylation, and functional group modifications to achieve the desired molecular structure.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .

The exact synthetic route may vary based on specific research goals or modifications aimed at enhancing efficacy or reducing side effects.

TAK-733 is primarily explored for its applications in oncology:

  • Cancer Treatment: It is being investigated for use in treating advanced metastatic melanoma and other solid tumors characterized by aberrant MAPK signaling pathways .
  • Combination Therapies: Its ability to enhance the efficacy of existing chemotherapeutics makes it a candidate for combination therapy protocols aimed at overcoming drug resistance in cancer treatments .

Interaction studies have revealed significant insights into TAK-733's pharmacological profile:

  • Drug Combinations: Research indicates that combining TAK-733 with traditional chemotherapeutics can lead to enhanced therapeutic outcomes by targeting multiple pathways simultaneously .
  • Mechanisms of Action: Studies have demonstrated that TAK-733 not only inhibits MEK activity but also modulates downstream signaling pathways, impacting cell survival and apoptosis mechanisms .

Several compounds exhibit similar mechanisms of action as TAK-733. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
TrametinibSelective MEK inhibitorFDA-approved for melanoma; oral bioavailability
CobimetinibMEK inhibitorUsed in combination with vemurafenib for melanoma
SelumetinibMEK inhibitorInvestigated for neurofibromatosis type 1
PD0325901MEK inhibitorEarly-stage clinical trials; shows promise in various cancers

TAK-733 is distinguished by its unique allosteric inhibition mechanism, which may provide advantages over other inhibitors that target the active site directly. This specificity can lead to reduced off-target effects and potentially fewer side effects compared to traditional inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

504.01061 g/mol

Monoisotopic Mass

504.01061 g/mol

Heavy Atom Count

28

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5J61HSP0QJ

Pharmacology

MEK Inhibitor TAK-733 is an orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MEK1/2) with potential antineoplastic activity. MEK inhibitor TAK-733 selectively binds to and inhibits the activity of MEK1/2, preventing the activation of MEK1/2-dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK1/2 (MAP2K1/K2) are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway and are often upregulated in a variety of tumor cell types.

Other CAS

1035555-63-5

Wikipedia

Tak-733

Dates

Modify: 2023-08-15
1: Acquaviva J, Smith DL, Jimenez JP, Zhang C, Sequeira M, He S, Sang J, Bates RC, Proia DA. Overcoming acquired BRAF inhibitor resistance in melanoma via targeted inhibition of Hsp90 with ganetespib. Mol Cancer Ther. 2014 Feb;13(2):353-63. doi: 10.1158/1535-7163.MCT-13-0481. Epub 2014 Jan 7. PubMed PMID: 24398428.
2: Zhang Y, Xue D, Wang X, Lu M, Gao B, Qiao X. Screening of kinase inhibitors targeting BRAF for regulating autophagy based on kinase pathways. Mol Med Rep. 2014 Jan;9(1):83-90. doi: 10.3892/mmr.2013.1781. Epub 2013 Nov 7. PubMed PMID: 24213221.
3: Nakamura A, Arita T, Tsuchiya S, Donelan J, Chouitar J, Carideo E, Galvin K, Okaniwa M, Ishikawa T, Yoshida S. Antitumor activity of the selective pan-RAF inhibitor TAK-632 in BRAF inhibitor-resistant melanoma. Cancer Res. 2013 Dec 1;73(23):7043-55. doi: 10.1158/0008-5472.CAN-13-1825. Epub 2013 Oct 11. PubMed PMID: 24121489.
4: Garraway LA, Baselga J. Whole-genome sequencing and cancer therapy: is too much ever enough? Cancer Discov. 2012 Sep;2(9):766-8. doi: 10.1158/2159-8290.CD-12-0359. PubMed PMID: 22969114.
5: Dahlman KB, Xia J, Hutchinson K, Ng C, Hucks D, Jia P, Atefi M, Su Z, Branch S, Lyle PL, Hicks DJ, Bozon V, Glaspy JA, Rosen N, Solit DB, Netterville JL, Vnencak-Jones CL, Sosman JA, Ribas A, Zhao Z, Pao W. BRAF(L597) mutations in melanoma are associated with sensitivity to MEK inhibitors. Cancer Discov. 2012 Sep;2(9):791-7. Epub 2012 Jul 13. PubMed PMID: 22798288; PubMed Central PMCID: PMC3449158.
6: von Euw E, Atefi M, Attar N, Chu C, Zachariah S, Burgess BL, Mok S, Ng C, Wong DJ, Chmielowski B, Lichter DI, Koya RC, McCannel TA, Izmailova E, Ribas A. Antitumor effects of the investigational selective MEK inhibitor TAK733 against cutaneous and uveal melanoma cell lines. Mol Cancer. 2012 Apr 19;11:22. PubMed PMID: 22515704; PubMed Central PMCID: PMC3444881.
7: Dong Q, Dougan DR, Gong X, Halkowycz P, Jin B, Kanouni T, O'Connell SM, Scorah N, Shi L, Wallace MB, Zhou F. Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. Bioorg Med Chem Lett. 2011 Mar 1;21(5):1315-9. doi: 10.1016/j.bmcl.2011.01.071. Epub 2011 Jan 22. PubMed PMID: 21310613.

Explore Compound Types